tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate
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Overview
Description
Tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is an organic compound that features a tert-butyl ester and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.
Amination: The protected intermediate is then subjected to amination reactions to introduce the 4-aminophenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro derivatives.
Reduction: Reduction reactions can be used to convert nitro derivatives back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc protecting group.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Deprotected amines or other substituted derivatives.
Scientific Research Applications
Tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The compound can act as a substrate for enzymes, facilitating studies on enzyme kinetics and inhibition.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (S)-2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride
- Tert-butyl 3,3’-(2-amino-2-((3-tert-butoxy-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy)dipropanoate
Uniqueness
Tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to its specific stereochemistry and the presence of both a tert-butyl ester and a Boc-protected amino group. This combination of features makes it particularly useful in selective organic synthesis and as a building block for more complex molecules.
Properties
CAS No. |
1241679-24-2 |
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Molecular Formula |
C18H28N2O4 |
Molecular Weight |
336.4 |
Purity |
95 |
Origin of Product |
United States |
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